
1-(5-Bromopyridin-2-yl)piperazine
Overview
Description
1-(5-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)piperazine typically involves the reaction of 5-bromopyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 1-(5-Bromopyridin-2-yl)piperazine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom enhances electrophilic substitution reactions, making it an attractive intermediate for synthesizing various derivatives.
Biological Research
Ligand in Biochemical Assays
- This compound is employed as a potential ligand in biochemical assays to study interactions with various biological targets, including receptors involved in neurotransmission. Its binding affinity to serotonin and dopamine receptors has been investigated, suggesting possible psychotropic effects that could lead to therapeutic applications .
Pharmacological Studies
- Research has highlighted its role in the development of piperazine-containing drugs. These drugs have shown efficacy in treating conditions such as schizophrenia and depression. The compound's structure allows for modifications that can enhance its pharmacological properties .
Medicinal Chemistry
Therapeutic Potential
- Ongoing studies focus on the therapeutic applications of 1-(5-Bromopyridin-2-yl)piperazine, particularly in developing new drugs targeting specific diseases. Its interactions with various receptors offer insights into its potential use as an antidepressant or antipsychotic agent .
Case Studies
- A notable example includes its exploration as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies have indicated that compounds with similar structures exhibit significant neuroprotective effects, warranting further investigation into this compound's capabilities .
Industrial Applications
Chemical Intermediate
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperazine can be compared with other similar compounds such as:
5-Bromo-2-piperazinopyridine: Similar in structure but with different functional groups.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: Contains a Boc protecting group, making it useful in specific synthetic applications
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in research and industrial contexts.
Biological Activity
1-(5-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C₉H₁₂BrN₃ and a molecular weight of 242.12 g/mol. It has garnered attention in biological research due to its potential applications in medicinal chemistry, particularly as a ligand in drug discovery and as a modulator of biological processes.
This compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes:
- α2-Adrenergic Receptor Antagonism : This compound acts as an antagonist at α2-adrenergic receptors, which are involved in neurotransmitter release and regulation of sympathetic nervous system activity. This antagonistic action can influence several physiological processes, including blood pressure regulation and sedation.
- Modulation of Cell Signaling : The compound can affect cell signaling pathways, gene expression, and cellular metabolism by binding to specific biomolecules. For instance, its interaction with α2-adrenergic receptors alters signaling pathways that are crucial for neurotransmitter dynamics.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown activity against various bacterial strains, indicating potential as an antibacterial agent. Specifically, it has been tested against Gram-positive bacteria with notable results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Enterococcus faecalis | 62.5 - 125 μM |
These findings suggest that this compound may inhibit protein synthesis pathways in bacteria, leading to bactericidal effects .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Research indicates that derivatives of piperazine-based compounds exhibit broad-spectrum anticancer effects with varying IC₅₀ values depending on the specific structural modifications made to the piperazine core:
Compound | IC₅₀ (μM) |
---|---|
Compound A | 10 |
Compound B | 25 |
Compound C | 50 |
These results indicate that structural variations significantly impact the biological efficacy of piperazine derivatives in cancer models .
Toxicological Profile
The biological activity of this compound is dose-dependent. At lower concentrations, it may exhibit minimal effects on cellular functions, while higher doses can lead to significant alterations in cellular responses, including potential toxicity observed in liver and kidney function tests.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic settings. Studies indicate that it undergoes metabolism primarily via cytochrome P450 enzymes, which play a significant role in drug metabolism and clearance from the body.
Case Study: Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus), researchers found:
- Bactericidal Concentration : The compound demonstrated a minimum bactericidal concentration (MBC) significantly lower than that of standard antibiotics like ciprofloxacin.
- Biofilm Disruption : The compound was effective in disrupting biofilm formation, which is critical for treating chronic infections associated with MRSA.
Case Study: Anticancer Activity
Another study focused on the anticancer properties of piperazine derivatives similar to this compound indicated:
- Cell Viability Assays : Compounds were tested on various cancer cell lines, showing reduced viability at concentrations correlating with increased structural complexity.
- Mechanistic Insights : The study provided insights into how these compounds induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. Basic: What are the standard synthetic routes for 1-(5-Bromopyridin-2-yl)piperazine, and how is its purity validated?
Answer:
The synthesis typically involves nucleophilic aromatic substitution between 5-bromo-2-chloropyridine and piperazine derivatives. For example:
- Stepwise coupling : Reacting 5-bromo-2-chloropyridine with 1-tert-butoxycarbonylpiperazine in 1,4-dioxane under reflux with potassium carbonate as a base, followed by extraction and purification .
- Alternative conditions : Using triethylamine in DMF at 90°C for 8 hours to achieve high yields (~76%) .
Characterization :
- Elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, IR) confirm structural integrity .
- HPLC purity checks (e.g., ≥99% purity) with retention time validation ensure solvent and byproduct removal .
Q. Advanced: How do supramolecular interactions influence the crystallographic stability of this compound?
Answer:
Supramolecular stability is assessed via:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Br, N–H···N) in crystal lattices .
- Thermogravimetric analysis (TGA) : Reveals thermal stability up to decomposition thresholds (e.g., 200–250°C) .
Key Finding :
Piperazine’s nitrogen atoms act as hydrogen-bond acceptors, forming stable inclusion complexes with CO₂ in carbon capture applications .
Q. Basic: What physicochemical properties govern its reactivity in medicinal chemistry applications?
Answer:
- Hygroscopicity : Absorbs moisture, requiring anhydrous storage to prevent hydrolysis .
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .
- Boiling/Melting Points : High melting point (~106°C) due to crystalline packing .
Q. Advanced: How do structural modifications alter its pharmacological profile and toxicity?
Answer:
- Beta-cyclodextran conjugation : Reduces toxicity (LD₅₀ > 500 mg/kg in rodents) but diminishes antiplatelet activity by ~40% due to steric hindrance .
- 5-HT1A receptor affinity : Arylpiperazines with coplanar substituents show enhanced serotonin receptor binding (Ki < 100 nM), but bromine at the 5-position may sterically hinder interactions .
Data Contradiction :
Modified derivatives exhibit lower in vitro potency but improved in vivo bioavailability, necessitating tiered assays (e.g., receptor binding vs. behavioral models) .
Q. Advanced: What computational methods predict its bioactivity and optimize derivatives?
Answer:
- Molecular docking : Screens binding to 5-HT1A receptors; bromine’s electronegativity enhances halogen bonding in silico .
- QSAR models : Correlate logP values (1.8–2.5) with blood-brain barrier permeability for CNS drug candidates .
- MD simulations : Reveal conformational flexibility of the piperazine ring, critical for multi-target drug design .
Q. Data Contradiction: How to resolve discrepancies in CO₂ capture efficiency studies?
Answer:
Piperazine enhances CO₂ absorption in K₂CO₃ systems by 30–50% but faces volatility issues. Mitigation strategies include:
- Operational parameters : Optimizing flow rates (0.5–1.5 L/min) and temperature (40–60°C) to balance efficiency and solvent loss .
- Hybrid solvents : Combining with ionic liquids or nanoparticles (e.g., SiO₂) reduces piperazine degradation by 20% .
Q. Advanced: What analytical techniques differentiate isomers and analogs of piperazine derivatives?
Answer:
Raman microspectroscopy :
- Optimal parameters : 20 mW laser power with 128–256 scans resolves isomers (e.g., 3-TFMPP vs. 4-TFMPP) via peak shifts at 600–800 cm⁻¹ .
- Multivariate analysis : PCA-LDA discriminates analogs with >99% accuracy using principal components (PC2–PC4) .
Table 1 : Key Raman Peaks for Common Analogs
Compound | Peak (cm⁻¹) | Intensity |
---|---|---|
This compound | 720 | High |
3-TFMPP | 680 | Medium |
4-CPP | 750 | High |
Q. Basic: What safety precautions are critical during handling?
Answer:
- Toxicity : LD₅₀ > 300 mg/kg (oral, rats); avoid inhalation/contact .
- Storage : Desiccated at -20°C to prevent hygroscopic degradation .
Q. Advanced: How is its role in antimicrobial polymer design exploited?
Answer:
- Polymer backbone integration : Piperazine’s nitrogen atoms chelate metal ions (e.g., Ag⁺), enhancing antibacterial activity (MIC: 2–8 µg/mL against E. coli) .
- Structure-activity : Quaternary ammonium derivatives show biofilm disruption via electrostatic interactions .
Q. Advanced: What metabolic pathways and excretion profiles are observed in preclinical models?
Answer:
- Hydroxylation : Liver CYP450 enzymes convert this compound to hydroxylated metabolites (t₁/₂ = 4–6 hours) .
- Excretion : Primarily renal (60–70%), with glucuronidation reducing plasma concentrations by 50% after 12 hours .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBNGGYLBVCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585970 | |
Record name | 1-(5-Bromopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73406-97-0 | |
Record name | 1-(5-Bromopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(piperazin-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.